molecular formula C22H22FN5O3 B2844477 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide CAS No. 1251696-04-4

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide

Cat. No.: B2844477
CAS No.: 1251696-04-4
M. Wt: 423.448
InChI Key: NXYJFJUQDUZZAS-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is an intriguing compound featuring several diverse functional groups, including a triazole ring, fluorophenyl group, piperidinyl moiety, and methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step process:

  • Formation of Triazole Core: : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a 4-fluorophenyl azide and an alkyne, forming the triazole ring.

  • Attachment of Piperidinyl Group: : The triazole compound undergoes amidation with 4-piperidinecarboxylic acid to form the desired piperidinyl substituent.

  • Formation of Methoxybenzamide: : Finally, the piperidine derivative is coupled with 2-methoxybenzoic acid through another amidation reaction.

Reaction conditions typically include solvents such as dichloromethane (DCM) or dimethylformamide (DMF), with catalysts and reagents like copper sulfate and sodium ascorbate for the CuAAC reaction.

Industrial Production Methods

Industrial production may involve continuous flow synthesis techniques to optimize yield and efficiency. Large-scale synthesis would require rigorous control of temperature, pressure, and reaction times to ensure purity and quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidation to form a hydroxyl group under specific conditions.

  • Reduction: : The carbonyl group in the benzamide structure is reducible to a corresponding amine or alcohol.

  • Substitution: : The fluorophenyl moiety can participate in nucleophilic aromatic substitution due to the electron-withdrawing fluorine atom.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in aqueous or organic media.

  • Reduction: : Sodium borohydride or lithium aluminium hydride in polar aprotic solvents.

  • Substitution: : Reagents like nucleophiles (amines, alkoxides) in polar solvents (ethanol, DMF).

Major Products

  • Oxidation: : Hydroxybenzamide derivative.

  • Reduction: : Corresponding amine or alcohol products.

  • Substitution: : Nucleophile-substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in synthetic organic chemistry, especially in the formation of complex heterocyclic structures.

Biology

In biological research, it is studied for its interactions with cellular proteins and enzymes, helping to elucidate biochemical pathways.

Medicine

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide shows potential in medicinal chemistry for the development of new pharmaceuticals, particularly in targeting specific receptors and enzymes involved in disease processes.

Industry

Industrial applications include its use as an intermediate in the synthesis of advanced materials and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-1H-1,2,3-triazole

  • 4-piperidinecarboxylic acid derivatives

  • 2-methoxybenzamide analogs

Uniqueness

The uniqueness of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide lies in its combined functional groups, leading to unique chemical reactivity and biological activity compared to its analogs.

This comprehensive exploration highlights the compound's multifaceted nature and potential across various scientific domains.

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3/c1-31-20-5-3-2-4-18(20)21(29)24-16-10-12-27(13-11-16)22(30)19-14-28(26-25-19)17-8-6-15(23)7-9-17/h2-9,14,16H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYJFJUQDUZZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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